4 Hydroxynonenal
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Overview
Description
4-Hydroxynonenal, also known as 4-hydroxy-2-nonenal, is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells. It is a colorless oil found throughout animal tissues, with higher quantities during oxidative stress due to increased lipid peroxidation. This compound plays a key role in cell signal transduction, influencing various pathways from cell cycle events to cellular adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxynonenal can be synthesized from (2E,4E)-2,4-alkadienals through a one-pot reduction-oxygenation process using molecular oxygen and triethylsilane in the presence of cobalt (II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods: Industrial production of 4-Hydroxynonenal typically involves the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and their 15-lipoxygenase metabolites .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynonenal undergoes various chemical reactions, including:
Oxidation: Conversion to 4-hydroperoxy-trans-2-nonenal.
Reduction: Formation of 4-hydroxy-trans-2-nonenal.
Substitution: Michael addition reactions with nucleophiles like thiol or amino groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen.
Reduction: Triethylsilane.
Substitution: Nucleophiles such as cysteine, histidine, and lysine.
Major Products:
Oxidation: 4-hydroperoxy-trans-2-nonenal.
Reduction: 4-hydroxy-trans-2-nonenal.
Substitution: Michael adducts with nucleophiles.
Scientific Research Applications
4-Hydroxynonenal has diverse applications in scientific research:
Chemistry: Studied for its reactivity and formation of Michael adducts.
Biology: Investigated for its role in cell signal transduction and oxidative stress.
Industry: Used as a biomarker for oxidative stress and lipid peroxidation.
Mechanism of Action
4-Hydroxynonenal exerts its effects through its high reactivity, primarily due to the conjugated system of a C=C double bond and a C=O carbonyl group. This structure provides a partial positive charge to carbon 3, making it prone to attack by nucleophiles. The compound forms stable Michael adducts with proteins, targeting cysteine, histidine, and lysine residues . It also forms Schiff bases with arginine and lysine .
Comparison with Similar Compounds
- 4-oxo-trans-2-nonenal
- 4-hydroxy-trans-2-hexenal
- 4-hydroperoxy-trans-2-nonenal
- 4,5-epoxy-trans-2-decenal
Uniqueness: 4-Hydroxynonenal is unique due to its high reactivity and ability to form stable adducts with proteins, influencing various cellular processes. Its role in oxidative stress and lipid peroxidation makes it a valuable biomarker and a subject of extensive research .
Properties
IUPAC Name |
4-hydroxynon-2-enal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFIQYAHPMBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860989 |
Source
|
Record name | 4-Hydroxynon-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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